(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile is 240.05349212 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Configurations
Research on 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile and its derivatives has primarily focused on their synthesis and structural configurations. Studies have explored the synthesis of various furan compounds, including the preparation of cis and trans isomers of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and their bromine derivatives. These works have detailed the methods for obtaining different isomers and the conditions affecting these processes, such as temperature and reactants used, demonstrating the chemical versatility and reactivity of these compounds (Kato, Kuboyama, & Hirao, 1972).
Antibacterial Activities
Another aspect of research has been the evaluation of antibacterial activities. Compounds derived from 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, such as 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles, have shown strong antibacterial properties against specific bacteria like Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents or exploring the mechanisms behind their efficacy (Hirao, Kato, & Hirota, 1971).
Thermodynamic Properties
Investigations into the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, which are closely related to 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, have provided insights into their physical characteristics. These studies aimed to determine the standard enthalpies of sublimation and formation, contributing to a deeper understanding of these compounds' stability, synthesis optimization, and potential applications (Dibrivnyi et al., 2019).
Enzymic Isomerization
The enzymic cis-trans isomerization of nitrofuran derivatives, including those related to 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, has been a subject of study. These works have explored how different enzymes can catalyze the isomerization process, providing insight into the biochemical interactions and potential biological implications of these compounds (Tatsumi et al., 1979).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-11(8-13-5-2-6-18-13)10-3-1-4-12(7-10)15(16)17/h1-8H/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPSDPEPDOQBW-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=CO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC=CO2)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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